2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide
Description
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a furo[3,4-d]pyrimidine core, which is a fused ring system combining furan and pyrimidine rings
Properties
IUPAC Name |
2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-10(2)18-13(21)8-20-12-9-24-16(22)14(12)15(19-17(20)23)11-6-4-3-5-7-11/h3-7,10,15H,8-9H2,1-2H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHTECONJTUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted furan derivative with a suitable pyrimidine precursor can lead to the formation of the desired furo[3,4-d]pyrimidine core.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It could be explored for its activity against various biological targets, including enzymes and receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules
Materials Science: The compound’s properties could be leveraged in the design of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme, inhibiting its function, or acting as an agonist or antagonist at a receptor. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction .
Comparison with Similar Compounds
2-(2,5-Dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide can be compared with other similar compounds, such as:
2,3-Dioxo-4-phenyl-1,2,3,4-tetrahydroquinazoline: This compound shares a similar core structure but differs in the ring fusion and substituents.
2,5-Dioxo-4-phenyl-1,2,3,4-tetrahydro-1,3-thiazine: Another related compound with a different heterocyclic core.
2,3-Dioxo-4-phenyl-1,2,3,4-tetrahydro-1,3-oxazine: Similar in structure but with an oxygen atom in the ring.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
